molecular formula C23H17FN4O3 B11209541 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11209541
M. Wt: 416.4 g/mol
InChI Key: UHOJXHNSAPHESX-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a fluorophenyl group, a pyrimido[1,2-a]benzimidazole core, and a furan-2-ylmethyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole intermediate with a pyrimidine derivative.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Incorporation of the furan-2-ylmethyl acetamide moiety: This final step involves the acylation of the intermediate with furan-2-ylmethyl acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Fluorobenzimidazole: A derivative with a fluorine atom attached to the benzimidazole ring.

    Pyrimido[1,2-a]benzimidazole: A compound with a similar core structure but lacking the fluorophenyl and furan-2-ylmethyl acetamide groups.

Uniqueness

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(furan-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the furan-2-ylmethyl acetamide moiety may contribute to its biological activity.

Properties

Molecular Formula

C23H17FN4O3

Molecular Weight

416.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H17FN4O3/c24-16-9-7-15(8-10-16)18-12-22(30)28-20-6-2-1-5-19(20)27(23(28)26-18)14-21(29)25-13-17-4-3-11-31-17/h1-12H,13-14H2,(H,25,29)

InChI Key

UHOJXHNSAPHESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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